molecular formula C21H20N2O5 B2652818 Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251609-89-8

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2652818
CAS No.: 1251609-89-8
M. Wt: 380.4
InChI Key: AHDDOAIBTNOXJK-UHFFFAOYSA-N
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Description

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline-based derivative characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent. This compound features a 1,2-dihydroquinoline core with a 2-oxo group, a methyl group at position 6, and an ethyl ester at position 2.

Properties

CAS No.

1251609-89-8

Molecular Formula

C21H20N2O5

Molecular Weight

380.4

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-6-methyl-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H20N2O5/c1-3-26-21(25)18-19(14-8-12(2)4-6-15(14)23-20(18)24)22-10-13-5-7-16-17(9-13)28-11-27-16/h4-9H,3,10-11H2,1-2H3,(H2,22,23,24)

InChI Key

AHDDOAIBTNOXJK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)C)NC1=O)NCC3=CC4=C(C=C3)OCO4

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3O5C_{22}H_{21}N_{3}O_{5}, with a molecular weight of 407.4 g/mol. The compound features a quinoline core, an ethyl ester group, and a benzo[d][1,3]dioxole moiety, which contribute to its diverse chemical reactivity and biological activity.

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and promoting cytochrome c release from mitochondria .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Induces apoptosis
Compound BHeLa20Cell cycle arrest at S phase
This compoundMCF-7TBDTBD

Antiviral Activity

The compound has also been evaluated for its antiviral properties. A study highlighted the effectiveness of related quinoline derivatives as HIV integrase inhibitors, suggesting that structural modifications can enhance their efficacy against viral targets .

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenase (COX) and tubulin.
  • Induction of Apoptosis : It activates apoptotic pathways leading to cancer cell death.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing further proliferation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activity:

  • Synthesis and Evaluation : A study synthesized various quinoline derivatives and evaluated their anticancer activities using the MTT assay on the MCF-7 cell line. Some derivatives showed promising results compared to established chemotherapeutics like Doxorubicin .
  • Molecular Docking Studies : Molecular modeling studies revealed that the binding modes of these compounds are similar to known inhibitors of HIV integrase, indicating potential for further development as antiviral agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The target compound’s quinoline core distinguishes it from analogs like Benzo[d][1,3]dioxol-5-ylmethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (), which features a tetrahydropyrimidine ring.

Physical and Chemical Properties

A comparison of key properties is summarized below:

Compound Name Molecular Formula Melting Point (°C) Core Structure Key Substituents
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (Target) C₂₁H₂₀N₂O₅ Not reported 1,2-Dihydroquinoline Benzo[d][1,3]dioxol-5-ylmethylamino, ethyl ester
Benzo[d][1,3]dioxol-5-ylmethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₈H₁₆N₂O₆ 169–171 Tetrahydropyrimidine Furan-2-yl, benzo[d][1,3]dioxol-5-ylmethyl
3,4-Dimethoxybenzyl analog C₁₉H₂₀N₂O₆ 72–75 Tetrahydropyrimidine 3,4-Dimethoxybenzyl
  • Melting Points : The target compound’s melting point is unreported, but analogs with rigid substituents (e.g., benzo[d][1,3]dioxol-5-ylmethyl) exhibit higher melting points (169–171°C) compared to flexible substituents (72–75°C), suggesting stronger intermolecular interactions in the former .
  • Solubility : The ethyl ester group in the target compound may enhance lipid solubility compared to the carboxylic acid derivatives in .

Hydrogen-Bonding and Crystallography

The benzo[d][1,3]dioxol group in the target compound may participate in C–H···O hydrogen bonds, similar to patterns observed in . Such interactions could stabilize its crystal lattice, as seen in related compounds analyzed using SHELX and ORTEP software (–2) . By contrast, the 3,4-dimethoxybenzyl analog () lacks the methylenedioxy group, reducing its capacity for directional hydrogen bonding .

Q & A

Advanced Research Question

  • Kinetic studies : Monitor reaction progress via HPLC to distinguish rate laws (e.g., pseudo-first-order for nucleophilic substitution) .
  • Isotopic labeling : Use deuterated reagents (e.g., D₂O) to track proton transfer steps in substitution reactions .
  • Computational modeling : Apply DFT calculations (e.g., Gaussian) to compare transition-state energies for competing pathways .

How do structural modifications influence structure-activity relationships (SAR) in derivatives?

Basic Research Question
Key modifications include:

  • Benzodioxole ring substitution : Electron-withdrawing groups (e.g., Cl) enhance metabolic stability but may reduce solubility .
  • Quinoline core alkylation : Methyl groups at position 6 improve lipophilicity, correlating with membrane permeability in cytotoxicity studies .
  • Ethyl ester replacement : Carboxylic acid derivatives increase polarity, altering pharmacokinetic profiles .

What strategies mitigate crystallographic challenges (e.g., twinning or disorder) in X-ray analysis?

Advanced Research Question

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement tools : Apply SHELXL’s TWIN/BASF commands for twinned data and PLATON’s ADDSYM to detect missed symmetry .
  • Hydrogen bonding analysis : Use graph-set notation (e.g., Etter’s rules) to resolve disorder in packing motifs .

What purification methods are effective for isolating reaction intermediates?

Basic Research Question

  • Recrystallization : Use ethanol/water mixtures for intermediates with high polarity .
  • Flash chromatography : Optimize mobile phases (e.g., CH₂Cl₂:MeOH 95:5) for quinoline derivatives .
  • HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for chiral separations .

How can computational modeling predict target interactions (e.g., protein binding)?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to screen against kinase domains (e.g., EGFR), prioritizing residues with hydrogen-bonding potential (e.g., Ser768, Lys721) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability (GROMACS, 50 ns trajectories) to assess binding entropy .
  • Pharmacophore mapping : Align with known inhibitors (e.g., gefitinib) to identify critical hydrophobic/electrostatic features .

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